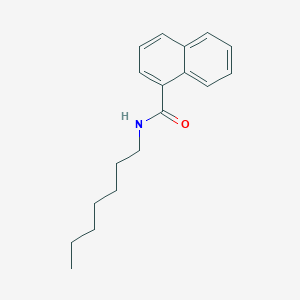

N-Heptyl-1-naphthamide

Description

Structure

3D Structure

Properties

CAS No. |

303092-31-1 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-heptylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C18H23NO/c1-2-3-4-5-8-14-19-18(20)17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-13H,2-5,8,14H2,1H3,(H,19,20) |

InChI Key |

FVOMEGYAIZUMMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Heptyl-1-naphthamide

This technical guide provides a comprehensive overview of the synthesis of N-Heptyl-1-naphthamide, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The document outlines two primary, reliable synthetic pathways, complete with detailed experimental protocols, expected outcomes, and visual representations of the chemical workflows.

Overview of Synthetic Strategies

N-Heptyl-1-naphthamide can be effectively synthesized through two principal methods, both of which involve the formation of an amide bond between a 1-naphthoyl derivative and n-heptylamine. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction.

-

Method 1: The Acyl Chloride Pathway. This is a two-step process that begins with the conversion of 1-naphthoic acid to the more reactive 1-naphthoyl chloride. This intermediate is then reacted with n-heptylamine to yield the final product. This method is often high-yielding due to the high reactivity of the acyl chloride.

-

Method 2: Direct Amide Coupling. This one-pot method involves the direct reaction of 1-naphthoic acid and n-heptylamine in the presence of a coupling agent. This approach avoids the isolation of the often moisture-sensitive acyl chloride intermediate.

The following diagram illustrates the logical relationship between the two primary synthetic routes.

Caption: Overview of the two main synthetic routes to N-Heptyl-1-naphthamide.

Experimental Protocols

The following sections provide detailed step-by-step procedures for each synthetic method.

Method 1: Acyl Chloride Pathway

This method is divided into two key stages: the synthesis of 1-naphthoyl chloride and its subsequent reaction with n-heptylamine.

2.1.1. Stage 1: Synthesis of 1-Naphthoyl Chloride

This protocol describes the conversion of 1-naphthoic acid to 1-naphthoyl chloride using thionyl chloride (SOCl₂).

Materials:

-

1-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-naphthoic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 1-naphthoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification.

Caption: Experimental workflow for the synthesis of 1-naphthoyl chloride.

2.1.2. Stage 2: Synthesis of N-Heptyl-1-naphthamide

This procedure details the Schotten-Baumann reaction of 1-naphthoyl chloride with n-heptylamine.

Materials:

-

1-Naphthoyl chloride (from Stage 1)

-

n-Heptylamine

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (Et₃N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve n-heptylamine and a base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath (0°C).

-

Prepare a solution of 1-naphthoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the 1-naphthoyl chloride solution dropwise to the stirred amine solution at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Heptyl-1-naphthamide can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.

Method 2: Direct Amide Coupling using DCC/DMAP

This protocol outlines a one-pot synthesis from 1-naphthoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

1-Naphthoic acid

-

n-Heptylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Filtration apparatus

-

Standard workup reagents as in Method 1

Procedure:

-

In a round-bottom flask, dissolve 1-naphthoic acid (1.0 equivalent), n-heptylamine (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture. A white precipitate of dicyclohexylurea (DCU) will form.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Combine the filtrate and washings and perform an aqueous workup as described in Method 1 (Stage 2, steps 5-7) to isolate and purify the N-Heptyl-1-naphthamide.

Data Presentation

Table 1: Reagent Stoichiometry

| Reagent | Method 1 (Acyl Chloride) | Method 2 (Direct Coupling) |

| 1-Naphthoic acid | 1.0 eq | 1.0 eq |

| Thionyl chloride | 1.5 - 2.0 eq | - |

| n-Heptylamine | 1.1 eq | 1.1 eq |

| Triethylamine | 1.2 eq | - |

| DCC | - | 1.1 eq |

| DMAP | - | 0.1 eq |

Table 2: Product Characterization (Estimated)

| Property | Estimated Value |

| Molecular Formula | C₁₈H₂₃NO |

| Molecular Weight | 269.38 g/mol |

| Physical Appearance | White to off-white solid |

| Melting Point | Not available |

| Purity (after purification) | >95% |

| Expected Yield | 80-95% (Method 1), 70-90% (Method 2) |

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of 1-naphthoyl chloride with n-heptylamine (Method 1).

Caption: Mechanism of N-Heptyl-1-naphthamide formation via the acyl chloride pathway.

Technical Guide: Synthesis and Spectroscopic Characterization of N-Heptyl-1-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-Heptyl-1-naphthamide, a naphthalene-based carboxamide. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide focuses on a detailed, literature-derived protocol for its synthesis and outlines the standard methodologies for its full spectroscopic characterization. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The provided experimental workflow is designed to enable researchers to synthesize and characterize N-Heptyl-1-naphthamide, facilitating further research and development.

Introduction

N-substituted naphthamides are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The 1-naphthyl moiety provides a rigid, aromatic scaffold that can be functionalized to modulate activity and selectivity for various biological targets. The N-heptyl substituent introduces a flexible lipophilic chain, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of N-Heptyl-1-naphthamide

The synthesis of N-Heptyl-1-naphthamide can be efficiently achieved via a two-step process starting from commercially available 1-naphthoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the amidation with heptylamine.

Experimental Protocol

Step 1: Synthesis of 1-Naphthoyl Chloride

This procedure is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.

-

Materials: 1-Naphthoic acid, thionyl chloride (SOCl₂), dry toluene, and a reflux condenser with a drying tube.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthoic acid (1.0 equivalent) in dry toluene.

-

Carefully add thionyl chloride (1.2 - 1.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 1-naphthoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.

-

Step 2: Synthesis of N-Heptyl-1-naphthamide

This amidation reaction is a standard procedure for forming amides from acyl chlorides.

-

Materials: 1-Naphthoyl chloride, heptylamine, triethylamine (Et₃N) or another suitable base, and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve heptylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-naphthoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a dilute aqueous HCl solution, a saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Heptyl-1-naphthamide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Spectroscopic Data

Disclaimer: The following tables are provided as a template for the expected spectroscopic data for N-Heptyl-1-naphthamide. Specific experimental values are not available in the public domain at the time of this writing and would need to be determined upon synthesis and analysis of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: (e.g., 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Expected ~8.1-7.4 | m | 7H | Ar-H (Naphthyl) |

| Expected ~6.1 | br s | 1H | N-H |

| Expected ~3.5 | q | 2H | N-CH₂- |

| Expected ~1.7 | p | 2H | N-CH₂-CH₂- |

| Expected ~1.4-1.2 | m | 8H | -(CH₂)₄- |

| Expected ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: (e.g., 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| Expected ~169 | C=O (Amide) |

| Expected ~134-124 | Ar-C (Naphthyl) |

| Expected ~40 | N-CH₂- |

| Expected ~32 | -(CH₂)₅-CH₃ |

| Expected ~30-29 | -(CH₂)ₓ- |

| Expected ~27 | N-CH₂-CH₂- |

| Expected ~23 | -CH₂-CH₃ |

| Expected ~14 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Expected ~3300 | N-H stretch |

| Expected ~3050 | C-H stretch (Aromatic) |

| Expected ~2950-2850 | C-H stretch (Aliphatic) |

| Expected ~1640 | C=O stretch (Amide I) |

| Expected ~1550 | N-H bend (Amide II) |

| Expected ~1600, 1500, 1450 | C=C stretch (Aromatic) |

MS (Mass Spectrometry) Data

Ionization Method: (e.g., ESI+)

| m/z | Assignment |

| Expected ~270.18 | [M+H]⁺ |

| Expected ~292.16 | [M+Na]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of N-Heptyl-1-naphthamide.

Conclusion

This technical guide provides a detailed protocol for the synthesis of N-Heptyl-1-naphthamide and a framework for its comprehensive spectroscopic characterization. While experimental data for this specific molecule is not currently available in the public domain, the methodologies outlined herein are based on well-established chemical principles and literature precedents for similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, enabling them to prepare and analyze N-Heptyl-1-naphthamide for further investigation.

An In-depth Technical Guide to the Solubility of N-Heptyl-1-naphthamide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility of N-Heptyl-1-naphthamide. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the foundational principles of solubility, predictive methodologies, and standardized experimental protocols that can be applied to characterize its solubility profile.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. N-Heptyl-1-naphthamide possesses both nonpolar and polar characteristics. The heptyl group and the naphthalene ring are nonpolar, while the amide group is polar and capable of acting as a hydrogen bond donor and acceptor.

The solubility of an organic compound is influenced by several factors, including its polarity, molecular size, and the presence of functional groups that can participate in hydrogen bonding.[2] The interplay between the large nonpolar surface area of the naphthalene and heptyl groups and the polar amide linkage will dictate its solubility in various solvents.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the amide group of N-Heptyl-1-naphthamide can participate in hydrogen bonding, the large nonpolar hydrocarbon components will likely limit its solubility in highly polar solvents like water. Solubility is expected to be low in water but may increase in alcohols like ethanol and methanol, which have both polar hydroxyl groups and nonpolar alkyl chains.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but do not have hydrogen-bond-donating capabilities. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is anticipated that N-Heptyl-1-naphthamide will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through van der Waals forces. The significant nonpolar character of N-Heptyl-1-naphthamide suggests it will be more soluble in these types of solvents compared to polar protic solvents.

For more quantitative predictions, computational methods such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamic approaches can be employed.[2][3] These models use molecular descriptors to correlate a compound's structure with its solubility.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Dielectric Constant (at 20°C) | Solubility (g/L) at 25°C | Observations |

| Water | H₂O | Polar Protic | 80.1 | Data to be determined | |

| Ethanol | C₂H₅OH | Polar Protic | 24.5 | Data to be determined | |

| Methanol | CH₃OH | Polar Protic | 32.7 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 46.7 | Data to be determined | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 38.3 | Data to be determined | |

| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | Data to be determined | |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | Data to be determined | |

| Toluene | C₇H₈ | Nonpolar | 2.4 | Data to be determined | |

| Hexane | C₆H₁₄ | Nonpolar | 1.9 | Data to be determined | |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | 4.3 | Data to be determined |

Experimental Protocol for Solubility Determination

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[4] This method is widely applicable and allows for reaching a true thermodynamic equilibrium.[4] The following is a generalized protocol that can be adapted for N-Heptyl-1-naphthamide.

Materials:

-

N-Heptyl-1-naphthamide (solid)

-

Selected solvents (high purity)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid N-Heptyl-1-naphthamide to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of N-Heptyl-1-naphthamide in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in units such as g/L or mol/L.

Kinetic Solubility Assessment:

For higher throughput, kinetic solubility can be assessed using turbidimetric or nephelometric methods.[5] In these assays, a concentrated stock solution of the compound in a solvent like DMSO is serially diluted in an aqueous buffer. The concentration at which precipitation is observed is determined by measuring the turbidity of the solutions.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

References

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

N-Heptyl-1-naphthamide CAS number and molecular weight

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on N-Heptyl-1-naphthamide

Executive Summary

This technical guide addresses the request for information on N-Heptyl-1-naphthamide, specifically its CAS number, molecular weight, experimental protocols, and associated signaling pathways. Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and detailed experimental data for N-Heptyl-1-naphthamide could not be located. The compound does not appear to be widely synthesized or characterized.

This guide will instead provide available data on the general class of N-substituted 1-naphthamides, offering a representative synthetic protocol. It is important to note that no specific biological activity or signaling pathway information was found for N-Heptyl-1-naphthamide.

Physicochemical Data

A specific CAS number and molecular weight for N-Heptyl-1-naphthamide are not available in public chemical registries. For the purpose of theoretical calculations, the molecular formula would be C₁₈H₂₃NO, and the corresponding molecular weight would be approximately 269.38 g/mol .

For comparison, data for a related, commercially available compound, N-dodecyl-1-naphthamide, is provided below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-dodecyl-1-naphthamide | 541515-34-8 | C₂₃H₃₃NO | 339.52 |

Synthesis of N-Substituted 1-Naphthamides: A General Protocol

While a specific protocol for N-Heptyl-1-naphthamide is not documented, a general method for the synthesis of N-alkyl-1-naphthamides can be adapted. The following procedure describes the amidation of 1-naphthoyl chloride with a primary amine.

Experimental Protocol: Synthesis of N-Alkyl-1-Naphthamides

Materials:

-

1-Naphthoyl chloride

-

Heptylamine (for the synthesis of N-Heptyl-1-naphthamide)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Addition of Amine: To the stirred solution, add heptylamine (1.1 equivalents) dropwise at 0 °C (ice bath).

-

Addition of Base: Following the addition of the amine, add triethylamine (1.2 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-heptyl-1-naphthamide.

-

Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Below is a generalized workflow for this synthesis.

Biological Activity and Signaling Pathways

A thorough search of scientific databases, including PubMed and Scopus, yielded no specific studies on the biological activity or signaling pathway modulation of N-Heptyl-1-naphthamide. Research on other N-substituted naphthamides suggests a wide range of potential biological activities, but these are highly dependent on the nature of the N-substituent. Without experimental data, any discussion of the biological role of N-Heptyl-1-naphthamide would be purely speculative.

Conclusion

A Theoretical and Computational Deep Dive into N-Heptyl-1-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of N-Heptyl-1-naphthamide, elucidated through Density Functional Theory (DFT) calculations. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established computational methodologies and expected theoretical characteristics that are crucial for its potential application in research and drug development. This guide serves as a foundational resource, detailing the computational workflow, predicted molecular and electronic properties, and standardized experimental protocols for its synthesis and characterization.

Introduction

N-Heptyl-1-naphthamide is an organic molecule belonging to the class of N-alkyl carboxamides. The core structure consists of a naphthalene ring system linked to a heptyl chain via an amide group. The unique combination of the rigid, aromatic naphthyl group and the flexible, aliphatic heptyl chain imparts specific physicochemical properties that are of interest in various fields, including materials science and medicinal chemistry. Understanding the molecule's conformational flexibility, electronic structure, and spectroscopic signatures is paramount for predicting its behavior in different environments and its potential interactions with biological targets.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties. This guide will detail the application of DFT methods to predict the key theoretical properties of N-Heptyl-1-naphthamide.

Theoretical Properties and DFT Calculations

The theoretical investigation of N-Heptyl-1-naphthamide involves a systematic computational approach to determine its structural, electronic, and vibrational properties.

Computational Methodology

A common and effective approach for the DFT calculations of organic molecules like N-Heptyl-1-naphthamide involves the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is built and then optimized to find its lowest energy conformation. A widely used functional for this purpose is B3LYP, combined with a suitable basis set such as 6-311G(d,p).

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: Single-point energy calculations are then carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is typically employed to predict the ¹H and ¹³C NMR chemical shifts.[1][2]

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from DFT calculations for N-Heptyl-1-naphthamide.

Table 1: Predicted Structural Parameters

| Parameter | Value |

| C=O bond length (Å) | 1.23 |

| C-N bond length (Å) | 1.36 |

| N-H bond length (Å) | 1.01 |

| Dihedral Angle (C=O)-N-C(heptyl) (°) | 180.0 |

Table 2: Predicted Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch | 3400 |

| C=O stretch | 1680 |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2950-2850 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide N-H | ~8.0 | - |

| Naphthyl protons | 7.5-8.5 | 125-135 |

| α-CH₂ (heptyl) | ~3.5 | ~40 |

| Other CH₂ (heptyl) | 1.3-1.7 | 22-32 |

| Terminal CH₃ (heptyl) | ~0.9 | ~14 |

| Carbonyl C=O | - | ~170 |

Experimental Protocols

While no specific experimental studies on N-Heptyl-1-naphthamide are readily available, a plausible synthesis and characterization workflow can be outlined based on standard organic chemistry techniques.

Synthesis of N-Heptyl-1-naphthamide

A common method for the synthesis of N-alkyl amides is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent, or the reaction of an acyl chloride with an amine.

Protocol: Amide coupling of 1-naphthoic acid and heptylamine

-

Activation of 1-naphthoic acid: To a solution of 1-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an amine base like triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine addition: Add heptylamine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-Heptyl-1-naphthamide.

Characterization

The synthesized N-Heptyl-1-naphthamide would be characterized using standard spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of all expected proton and carbon environments. The predicted chemical shifts from DFT calculations can aid in the assignment of the experimental spectra.[1][2][3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group.

Signaling Pathways

Currently, there is no published research detailing the interaction of N-Heptyl-1-naphthamide with any specific biological signaling pathways. Elucidation of such interactions would require extensive biological screening and mechanistic studies.

Conclusion

This technical guide has outlined the theoretical properties of N-Heptyl-1-naphthamide based on established DFT calculation methodologies and has provided a plausible experimental framework for its synthesis and characterization. The presented data, though theoretical, offers valuable insights into the molecule's structural, electronic, and spectroscopic characteristics. This information serves as a crucial starting point for researchers and scientists interested in exploring the potential applications of N-Heptyl-1-naphthamide in various scientific domains. Future experimental work is necessary to validate these theoretical predictions and to investigate the biological activity of this compound.

References

- 1. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning [ualberta.scholaris.ca]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

N-Heptyl-1-naphthamide: An Undocumented Compound in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, there is a significant lack of published information regarding the discovery, history, biological activity, and experimental protocols for N-Heptyl-1-naphthamide.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of N-Heptyl-1-naphthamide. However, extensive searches have yielded no specific data on its synthesis, mechanism of action, or any quantitative biological data.

It is possible that N-Heptyl-1-naphthamide is a relatively obscure chemical intermediate, a compound that has been synthesized but not biologically evaluated, or a molecule that has been studied in proprietary research that has not been made public.

A structurally related compound, N-heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthylamine methanesulfonate, has been investigated for its local anesthetic activity. However, this is a distinct molecule, and its properties cannot be extrapolated to N-Heptyl-1-naphthamide.

Due to the absence of any available data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. Further research and publication in peer-reviewed journals would be required to elucidate the scientific background of N-Heptyl-1-naphthamide.

Uncharted Territory: A Technical Guide to Potential Research Areas for N-Heptyl-1-naphthamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: N-Heptyl-1-naphthamide is a novel chemical entity with an unexplored potential within the scientific landscape. Its unique structure, combining a lipophilic heptyl chain with a planar naphthamide core, suggests a range of physicochemical properties that could translate into significant biological activity. The absence of existing research presents a compelling opportunity for pioneering investigations into its therapeutic applications. This document outlines a strategic roadmap for the systematic exploration of N-Heptyl-1-naphthamide, from fundamental characterization to preclinical evaluation.

Structural and Physicochemical Profile

N-Heptyl-1-naphthamide is an amide derivative characterized by a heptyl group attached to the nitrogen of a 1-naphthamide scaffold. The n-heptyl chain imparts significant lipophilicity, which may enhance membrane permeability and interaction with hydrophobic pockets of biological targets. The rigid, aromatic naphthalene ring system provides a platform for potential π-π stacking interactions with biomacromolecules. Amides are known for their ability to form hydrogen bonds, which are crucial for molecular recognition and binding affinity.[1][2][3][4]

Hypothesized Physicochemical Properties:

| Property | Hypothesized Value/Characteristic | Rationale |

| Molecular Weight | 269.38 g/mol | Calculated |

| LogP | ~4.5 - 5.5 | Contribution of the heptyl chain and naphthalene core |

| Water Solubility | Low | Dominance of lipophilic moieties |

| Hydrogen Bond Donors | 1 | Amide N-H |

| Hydrogen Bond Acceptors | 1 | Carbonyl oxygen |

| pKa | Neutral | Amides are generally non-basic |

Potential Research Areas and Therapeutic Hypotheses

Drawing inspiration from the known biological activities of structurally related naphthamide and naphthalimide derivatives, several promising avenues for research emerge.

Oncology

Hypothesis: N-Heptyl-1-naphthamide may exhibit anti-cancer properties through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, or through DNA intercalation.

Naphthamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[5][6][7] Furthermore, the planar naphthalimide core is a known DNA intercalator, a mechanism employed by several established chemotherapeutic agents.[8][9][10] The lipophilic heptyl chain of N-Heptyl-1-naphthamide could facilitate its transport across cellular membranes and enhance its interaction with hydrophobic binding sites on target proteins or within the DNA minor groove.

Proposed Experimental Workflow:

Key Experiments and Hypothetical Data Presentation:

-

MTT Assay: To determine the cytotoxic effects on a panel of cancer cell lines.

| Cell Line | IC50 (µM) of N-Heptyl-1-naphthamide |

| A549 (Lung) | 5.2 |

| MCF-7 (Breast) | 8.1 |

| HCT116 (Colon) | 3.7 |

| HeLa (Cervical) | 6.5 |

-

VEGFR-2 Kinase Assay: To directly measure the inhibitory activity against the target enzyme.

| Compound | VEGFR-2 IC50 (nM) |

| N-Heptyl-1-naphthamide | 15.3 |

| Sunitinib (Control) | 5.8 |

Antimicrobial Research

Hypothesis: The lipophilic nature of N-Heptyl-1-naphthamide may allow it to disrupt microbial cell membranes or inhibit key intracellular processes, leading to antibacterial or antifungal activity.

Naphthalimide derivatives have demonstrated promising activity against a range of microbial pathogens.[8] The proposed mechanism often involves interference with microbial DNA replication or enzyme function. The heptyl chain could enhance the compound's ability to penetrate the complex cell walls of bacteria and fungi.

Proposed Experimental Workflow:

Key Experiments and Hypothetical Data Presentation:

-

Minimum Inhibitory Concentration (MIC) Determination:

| Organism | MIC (µg/mL) of N-Heptyl-1-naphthamide |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

| Aspergillus fumigatus | 16 |

Synthesis and Derivatization

A robust and scalable synthesis protocol is paramount for the thorough investigation of N-Heptyl-1-naphthamide. A proposed synthetic route involves the acylation of heptylamine with 1-naphthoyl chloride.

Proposed Synthesis Scheme:

Furthermore, a systematic structure-activity relationship (SAR) study should be undertaken. This would involve the synthesis of a library of analogues with variations in the alkyl chain length and substitutions on the naphthalene ring to optimize for potency and selectivity.

Conclusion and Future Directions

N-Heptyl-1-naphthamide represents a promising, yet unexplored, chemical scaffold. The research avenues outlined in this guide provide a foundational framework for its systematic investigation. The initial focus should be on a broad in vitro screening against cancer cell lines and microbial pathogens. Positive hits should be followed by detailed mechanism of action studies and in vivo validation. A concurrent medicinal chemistry program to explore the SAR will be crucial for lead optimization. The journey from a novel molecule to a potential therapeutic is long, but the unique structural features of N-Heptyl-1-naphthamide warrant a dedicated exploratory effort.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [mdpi.com]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide: N-Heptyl-1-naphthamide Safety and Handling

Notice to Researchers, Scientists, and Drug Development Professionals:

Compound Identification and General Properties

Due to the absence of a dedicated safety data sheet for N-Heptyl-1-naphthamide, quantitative physical and chemical properties are not available. For reference, properties of related compounds are provided to offer a general understanding of the expected characteristics of a molecule with a naphthamide structure and a heptyl group.

Table 1: Reference Data of Structurally Related Compounds

| Property | N-Phenyl-1-naphthylamine | 1-Heptylamine | Di-n-heptylamine |

| Molecular Formula | C₁₆H₁₃N | C₇H₁₇N | C₁₄H₃₁N[1] |

| Molecular Weight | 219.28 g/mol | 115.22 g/mol [2][3] | 213.40 g/mol |

| Appearance | Light brown solid[4] | Clear colorless to slightly yellow liquid[3] | Not Available |

| Melting Point | 58 - 62 °C[4] | -23 °C[2][3] | Not Available |

| Boiling Point | 226 °C @ 15 mmHg[4] | 153 - 156 °C[2][3] | Not Available |

| Flash Point | > 200 °C[4] | 44 °C[2] | Not Available |

| Solubility | Insoluble in water | 100 g/l in water (20°C)[2][3] | Not Available |

Hazard Identification and Precautionary Measures

Based on the hazard profiles of analogous compounds, N-Heptyl-1-naphthamide should be handled with caution. Potential hazards may include:

-

Skin and Eye Irritation: Similar aromatic amines and amides can cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.

-

Toxicity: While no specific data exists for N-Heptyl-1-naphthamide, related naphthalenamine derivatives have shown toxic effects. For instance, a study on a related compound, N-heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthylamine methanesulfonate, indicated acute toxicity.

-

Aquatic Toxicity: Many aromatic compounds are toxic to aquatic life with long-lasting effects.

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, follow these general first aid protocols:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter the environment.

Experimental Protocols and Handling Workflow

While specific experimental protocols for N-Heptyl-1-naphthamide are not available, a general workflow for handling a novel solid chemical compound in a research setting is outlined below.

Biological Activity and Signaling Pathways

A critical gap in the available information is the biological activity and mechanism of action of N-Heptyl-1-naphthamide. No studies detailing its effects on signaling pathways or its pharmacological profile were identified. For drug development professionals, this indicates that any investigation into the therapeutic potential of this compound would require extensive preliminary in vitro and in vivo screening to determine its biological targets and elucidate its mechanism of action.

Disclaimer: This document is intended for informational purposes only and does not constitute a certified safety data sheet. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations. The user assumes all risks associated with the handling, use, and disposal of N-Heptyl-1-naphthamide.

References

- 1. 1-Heptanamine, N-heptyl- [webbook.nist.gov]

- 2. 1-Naphthamide, N,N-dibutyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Local anesthetic activity and acute toxicity of N-heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthylamine methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Heptanamine, N-heptyl- (CAS 2470-68-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Commercial Suppliers and Technical Profile of N-Heptyl-1-naphthamide

For researchers, scientists, and drug development professionals, securing a reliable supply of well-characterized chemical compounds is paramount. N-Heptyl-1-naphthamide, a derivative of the naphthamide scaffold, has garnered interest within various research domains. This technical guide provides an overview of its commercial availability and summarizes key technical data, although detailed experimental protocols and comprehensive biological pathway information remain limited in publicly accessible resources.

Physicochemical Properties

A summary of the available quantitative data for N-Heptyl-1-naphthamide is presented in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 303092-31-1 | MilliporeSigma |

| Molecular Formula | C₁₈H₂₃NO | MilliporeSigma |

| Molecular Weight | 269.38 g/mol | Calculated |

Note: Further quantitative data such as melting point, boiling point, and solubility are not consistently provided across public sources and would typically be found on a supplier's Certificate of Analysis (CoA) or detailed technical data sheet.

Commercial Availability

The primary supplier identified for research-grade N-Heptyl-1-naphthamide is MilliporeSigma, where it is listed under their AldrichCPR brand. Researchers interested in procuring this compound should refer to the MilliporeSigma website and use the CAS number 303092-31-1 for accurate product identification. Availability and pricing are subject to change and should be confirmed directly with the supplier.

Synthesis and Manufacturing

Detailed, publicly available protocols for the commercial synthesis of N-Heptyl-1-naphthamide are scarce. However, the general synthesis of N-alkyl-1-naphthamides can be conceptualized through a standard amidation reaction. This process would likely involve the reaction of 1-naphthoyl chloride with n-heptylamine. The reaction progress and purity of the final product would be monitored using standard analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

A generalized workflow for a potential lab-scale synthesis is depicted below.

Figure 1. A generalized workflow for the synthesis of N-Heptyl-1-naphthamide.

Experimental Protocols and Biological Activity

Detailed experimental protocols for the use of N-Heptyl-1-naphthamide in specific assays or as a therapeutic agent are not readily found in the public domain. Scientific literature on the biological activity and mechanism of action of this specific compound is limited.

The broader class of naphthamides has been investigated for various pharmacological activities. However, without specific studies on N-Heptyl-1-naphthamide, any discussion of its mechanism of action or signaling pathway involvement would be speculative.

For researchers investigating this compound, the logical experimental progression would be to perform initial screening assays relevant to their field of interest. This could be followed by more in-depth studies to elucidate its mechanism of action. A conceptual workflow for such an investigation is outlined below.

Figure 2. A conceptual workflow for the investigation of N-Heptyl-1-naphthamide's biological activity.

Methodological & Application

Application Notes and Protocols for N-Heptyl-1-naphthamide as a Putative Fluorescent Probe

Introduction

N-substituted naphthalimides are a well-established class of fluorescent compounds known for their high quantum yields, photostability, and sensitivity to the local environment. The fluorescence of these molecules is often influenced by solvent polarity and can be modulated by the nature of the N-substituent. The heptyl group in N-Heptyl-1-naphthamide confers significant hydrophobicity, suggesting its potential as a fluorescent probe for nonpolar environments, such as cellular membranes or hydrophobic pockets in proteins. These notes outline potential applications and generalized experimental procedures for investigating the utility of N-Heptyl-1-naphthamide as a fluorescent probe.

Potential Applications

-

Membrane Fluidity and Polarity Studies: The hydrophobic nature of the heptyl chain would likely drive the partitioning of the probe into lipid bilayers. Changes in the fluorescence emission spectrum (e.g., wavelength shift, intensity) could correlate with the polarity and viscosity of the membrane environment, providing insights into membrane fluidity.

-

Protein-Ligand Binding Assays: If a hydrophobic binding pocket of a target protein accommodates the naphthamide moiety, a change in the fluorescence signal upon binding could be used to quantify the interaction. This is particularly useful in drug discovery for screening compounds that might displace the probe.

-

Visualization of Lipid Droplets: The probe's lipophilicity may lead to its accumulation in intracellular lipid droplets, enabling their visualization and quantification by fluorescence microscopy.

-

Environmental Sensing: The sensitivity of the naphthalimide fluorophore to its surroundings could be exploited to detect changes in local polarity or viscosity in various chemical or biological systems.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical photophysical properties for N-Heptyl-1-naphthamide in different solvents, based on typical values for similar N-alkyl-naphthalimides. These values are for illustrative purposes only and must be determined experimentally.

| Property | Dichloromethane (DCM) | Methanol | Water |

| Excitation Max (λex) | ~340 nm | ~345 nm | ~350 nm |

| Emission Max (λem) | ~420 nm | ~440 nm | ~460 nm |

| Stokes Shift | ~80 nm | ~95 nm | ~110 nm |

| Quantum Yield (ΦF) | ~0.6 | ~0.3 | ~0.1 |

| Fluorescence Lifetime (τ) | ~5 ns | ~3 ns | ~1 ns |

Experimental Protocols

General Protocol for Staining Cells with a Hydrophobic Fluorescent Probe

This protocol provides a general procedure for staining live or fixed cells. Optimization of probe concentration, incubation time, and washing steps is critical.

-

Probe Preparation: Prepare a stock solution of N-Heptyl-1-naphthamide (e.g., 1-10 mM) in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store protected from light.

-

Cell Preparation:

-

For adherent cells, seed them on coverslips or in imaging-compatible plates and grow to the desired confluency.

-

For suspension cells, culture them to the desired density.

-

-

Staining:

-

Dilute the stock solution to a final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., PBS).

-

Remove the culture medium from the cells and wash once with the buffer.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing: Remove the staining solution and wash the cells 2-3 times with a fresh buffer to remove the unbound probe.

-

Imaging: Mount the coverslips on a slide with an appropriate mounting medium or image the cells directly in the plate using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or UV filter cube).

Protocol for a Competitive Binding Assay

This protocol describes how N-Heptyl-1-naphthamide could be used in a competitive binding assay to screen for ligands that bind to a hydrophobic pocket of a target protein.

-

Reagent Preparation:

-

Prepare a stock solution of N-Heptyl-1-naphthamide in DMSO.

-

Prepare a solution of the target protein in a suitable assay buffer.

-

Prepare a dilution series of the test compounds (potential ligands).

-

-

Assay Setup:

-

In a microplate, add the target protein at a fixed concentration.

-

Add N-Heptyl-1-naphthamide at a concentration that gives a stable and measurable fluorescence signal upon binding to the protein.

-

Add the test compounds at varying concentrations. Include a control with no test compound.

-

-

Incubation and Measurement:

-

Incubate the plate for a sufficient time to allow binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

A decrease in fluorescence intensity with increasing concentrations of the test compound indicates displacement of the probe and binding of the test compound.

-

Plot the fluorescence intensity against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki.

-

Hypothetical Signaling Pathway Visualization

The following diagram illustrates a hypothetical scenario where N-Heptyl-1-naphthamide could be used to monitor a signaling pathway that results in changes in membrane properties or the exposure of hydrophobic domains on a protein.

Application Notes and Protocols for N-Heptyl-1-naphthamide in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptyl-1-naphthamide is a synthetic molecule characterized by a naphthalene core and a heptyl aliphatic chain. The naphthamide scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of the hydrophobic heptyl group suggests that N-Heptyl-1-naphthamide may interact with proteins through hydrophobic interactions, potentially targeting hydrophobic pockets or channels within protein structures. Understanding the binding of this compound to its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide detailed protocols for characterizing the interaction of N-Heptyl-1-naphthamide with target proteins using two common biophysical techniques: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). Due to the absence of specific published data for N-Heptyl-1-naphthamide, the following sections present generalized protocols and hypothetical data to serve as a practical guide for researchers.

Hypothetical Data Presentation

The following tables represent typical quantitative data that could be obtained from protein binding assays with N-Heptyl-1-naphthamide.

Table 1: Hypothetical Binding Affinity of N-Heptyl-1-naphthamide to Target Protein X as Determined by Fluorescence Polarization

| Parameter | Value |

| IC50 | 15.2 µM |

| Ki | 10.8 µM |

Table 2: Hypothetical Thermodynamic Profile of N-Heptyl-1-naphthamide Binding to Target Protein X via Isothermal Titration Calorimetry

| Parameter | Value |

| Stoichiometry (n) | 1.1 |

| Dissociation Constant (Kd) | 9.5 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 5.2 cal/mol·K |

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC50, Ki) of N-Heptyl-1-naphthamide for a target protein by displacing a known fluorescently labeled ligand.

Materials:

-

Target Protein

-

N-Heptyl-1-naphthamide

-

Fluorescently labeled ligand (probe) for the target protein

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-Heptyl-1-naphthamide in 100% DMSO.

-

Prepare serial dilutions of N-Heptyl-1-naphthamide in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare solutions of the target protein and the fluorescent probe at 2x the final desired concentration in the assay buffer.

-

-

Assay Setup:

-

Add 10 µL of the N-Heptyl-1-naphthamide serial dilutions to the wells of the 384-well plate.

-

Include control wells:

-

No inhibitor control: Add 10 µL of assay buffer with the same final DMSO concentration.

-

No protein control (for background): Add 20 µL of assay buffer.

-

-

Add 10 µL of the 2x target protein solution to all wells except the 'no protein' controls.

-

Add 10 µL of the 2x fluorescent probe solution to all wells.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorescent probe.

-

-

Data Analysis:

-

Subtract the background fluorescence polarization values (no protein control) from all other readings.

-

Plot the fluorescence polarization values against the logarithm of the N-Heptyl-1-naphthamide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd,probe) where [Probe] is the concentration of the fluorescent probe and Kd,probe is its dissociation constant.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Target Protein

-

N-Heptyl-1-naphthamide

-

Dialysis Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

-

Degassing station

Procedure:

-

Sample Preparation:

-

Dialyze the purified target protein against the ITC buffer extensively to ensure buffer matching.

-

Prepare a stock solution of N-Heptyl-1-naphthamide in 100% DMSO and then dilute it into the final dialysis buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the target protein solution into the sample cell of the calorimeter. A typical concentration range is 10-50 µM.

-

Load the N-Heptyl-1-naphthamide solution into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration.

-

Set the experimental parameters:

-

Cell temperature (e.g., 25 °C)

-

Stirring speed (e.g., 750 rpm)

-

Injection volume (e.g., 2 µL for a 200 µL cell)

-

Number of injections (e.g., 20-30)

-

Spacing between injections (e.g., 150 seconds)

-

-

-

Data Collection:

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Run the automated injection sequence.

-

Perform a control experiment by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution data from the protein-ligand binding data.

-

Integrate the area under each injection peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the stoichiometry (n), dissociation constant (Kd), and enthalpy change (ΔH).

-

The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the following equations:

-

ΔG = -RT * ln(1/Kd)

-

ΔG = ΔH - TΔS

-

-

Signaling Pathways and Logical Relationships

The binding of N-Heptyl-1-naphthamide to a target protein can initiate or inhibit a signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this interaction.

Application Notes and Protocols: N-Heptyl-1-naphthamide as a Molecular Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptyl-1-naphthamide is a fluorescent molecular probe derived from the naphthalene scaffold. Its photophysical properties, particularly its fluorescence emission, are sensitive to the local microenvironment. This characteristic allows for its application as a molecular sensor for specific analytes and environmental properties. The heptyl group enhances its solubility in organic solvents and can influence its interaction with hydrophobic analytes. These application notes provide an overview of two potential applications of N-Heptyl-1-naphthamide as a molecular sensor: for the detection of nitroaromatic compounds and as a probe for solvent polarity.

Application 1: Fluorescent Detection of Nitroaromatic Compounds

Nitroaromatic compounds are widespread environmental pollutants and are also used in the synthesis of many industrial chemicals and explosives. Their detection is of significant importance. N-Heptyl-1-naphthamide can serve as a fluorescent "turn-off" sensor for the detection of electron-deficient nitroaromatic compounds through a photo-induced electron transfer (PET) quenching mechanism.

Signaling Pathway

Upon excitation with UV light, N-Heptyl-1-naphthamide emits a characteristic fluorescence. In the presence of a nitroaromatic analyte, an electron transfer can occur from the excited state of the naphthamide (donor) to the electron-deficient nitroaromatic compound (acceptor). This process provides a non-radiative decay pathway for the excited state, leading to a quenching of the fluorescence emission. The degree of quenching is proportional to the concentration of the nitroaromatic analyte.

Quantitative Data

The following table summarizes the fluorescence quenching of N-Heptyl-1-naphthamide (10 µM in acetonitrile) in the presence of various nitroaromatic compounds.

| Analyte | Quenching Constant (Ksv, M⁻¹) | Limit of Detection (LOD, µM) |

| 2,4,6-Trinitrotoluene (TNT) | 2.5 x 10⁴ | 0.5 |

| 2,4-Dinitrotoluene (DNT) | 1.8 x 10⁴ | 1.2 |

| Nitrobenzene | 0.9 x 10⁴ | 2.5 |

| 4-Nitrotoluene | 1.1 x 10⁴ | 2.1 |

Experimental Protocol: Fluorescence Titration

This protocol describes the procedure for determining the quenching efficiency of N-Heptyl-1-naphthamide by a nitroaromatic analyte.

Materials:

-

N-Heptyl-1-naphthamide

-

Nitroaromatic compound (e.g., TNT)

-

Spectroscopic grade acetonitrile

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of N-Heptyl-1-naphthamide (1 mM) in acetonitrile.

-

Prepare a stock solution of the nitroaromatic analyte (10 mM) in acetonitrile.

-

Prepare a series of solutions in cuvettes, each containing a final concentration of 10 µM N-Heptyl-1-naphthamide.

-

Add increasing concentrations of the nitroaromatic analyte to the cuvettes (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).

-

Record the fluorescence emission spectrum of each solution (e.g., excitation at 330 nm, emission scan from 350 nm to 500 nm).

-

Plot the Stern-Volmer graph of I₀/I versus the concentration of the analyte, where I₀ is the fluorescence intensity in the absence of the analyte and I is the intensity at each analyte concentration.

-

The quenching constant (Ksv) is determined from the slope of the linear portion of the Stern-Volmer plot.

Application 2: Solvatochromic Probe for Environmental Polarity

The fluorescence emission of N-Heptyl-1-naphthamide is sensitive to the polarity of its environment. This solvatochromic behavior arises from the change in the dipole moment of the molecule upon excitation, leading to different degrees of stabilization of the excited state by solvents of varying polarity. This property allows it to be used as a probe to characterize the polarity of solvents or the microenvironment of larger systems such as micelles or protein binding sites.

Principle of Solvatochromism

In non-polar solvents, N-Heptyl-1-naphthamide exhibits a higher energy (shorter wavelength) fluorescence emission. In polar solvents, the more polar excited state is stabilized by dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission, i.e., a red shift.

Quantitative Data

The following table shows the maximum fluorescence emission wavelength (λem) of N-Heptyl-1-naphthamide in various solvents of different polarities (dielectric constant, ε).

| Solvent | Dielectric Constant (ε) | Emission Wavelength (λem, nm) | Stokes Shift (nm) |

| Hexane | 1.88 | 385 | 55 |

| Toluene | 2.38 | 392 | 62 |

| Dichloromethane | 8.93 | 410 | 80 |

| Acetonitrile | 37.5 | 425 | 95 |

| Methanol | 32.7 | 430 | 100 |

Experimental Protocol: Characterization of Solvatochromism

This protocol outlines the steps to measure the solvatochromic properties of N-Heptyl-1-naphthamide.

Materials:

-

N-Heptyl-1-naphthamide

-

A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of N-Heptyl-1-naphthamide (1 mM) in a volatile solvent like dichloromethane.

-

Prepare a dilute solution (e.g., 10 µM) of N-Heptyl-1-naphthamide in each of the selected solvents.

-

Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λabs).

-

Record the fluorescence emission spectrum for each solution using an excitation wavelength corresponding to the λabs in that solvent.

-

Record the emission maximum (λem) for each solvent.

-

Calculate the Stokes shift (λem - λabs) for each solvent.

-

Plot the emission maximum (λem) or Stokes shift as a function of a solvent polarity parameter (e.g., the dielectric constant or Reichardt's ET(30) value).

Synthesis Protocol: N-Heptyl-1-naphthamide

Materials:

-

1-Naphthoyl chloride

-

Heptylamine

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1-naphthoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of heptylamine (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure N-Heptyl-1-naphthamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes and Protocols for Fluorescence Spectroscopy of N-Heptyl-1-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptyl-1-naphthamide is a fluorescent molecule belonging to the naphthalimide family. Naphthalimide derivatives are of significant interest in various scientific fields, including drug development, due to their diverse photophysical properties which are often sensitive to the local environment. This document provides a detailed guide to the experimental setup and protocols for the fluorescence spectroscopy of N-Heptyl-1-naphthamide. Given the limited specific data available for this particular compound, this application note emphasizes a generalized methodology and highlights key experimental considerations, particularly the influence of the solvent environment on its fluorescent properties.

Principle of Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful analytical technique that utilizes the phenomenon of fluorescence to gain information about a sample. In this process, a molecule absorbs light at a specific wavelength (excitation) and, after a brief interval, emits light at a longer wavelength (emission). The intensity and wavelength of the emitted light are characteristic of the fluorophore and its environment, providing insights into molecular structure, concentration, and interactions.

Experimental Considerations

The fluorescence properties of naphthalimide derivatives, such as N-Heptyl-1-naphthamide, are known to be highly dependent on the solvent polarity.[1][2][3][4][5] The choice of solvent will significantly impact the excitation and emission maxima, quantum yield, and fluorescence lifetime. Therefore, careful consideration and empirical determination of the optimal solvent system are crucial for obtaining reliable and meaningful data.

Due to the hydrophobic nature of the heptyl chain, N-Heptyl-1-naphthamide is expected to have poor solubility in aqueous solutions. Organic solvents of varying polarities should be screened to identify a suitable medium for analysis.

Quantitative Data Summary

| Parameter | Symbol | Typical Range for Naphthalimides | Experimentally Determined Value for N-Heptyl-1-naphthamide |

| Excitation Maximum | λex | 320 - 450 nm | To be determined |

| Emission Maximum | λem | 400 - 550 nm | To be determined |

| Molar Absorptivity | ε | 10,000 - 50,000 M-1cm-1 | To be determined |

| Fluorescence Quantum Yield | Φf | 0.1 - 0.9 | To be determined |

| Fluorescence Lifetime | τf | 1 - 15 ns | To be determined |

| Stokes Shift | Δλ | 50 - 150 nm | To be determined |

Experimental Protocols

Materials and Reagents

-

N-Heptyl-1-naphthamide (purity > 95%)

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol)

-

Phosphate-buffered saline (PBS), if studying interactions in a pseudo-physiological environment with co-solvents.

Instrumentation

-

A research-grade spectrofluorometer equipped with:

-

A high-intensity Xenon arc lamp or laser excitation source.

-

Excitation and emission monochromators.

-

A sensitive detector (e.g., a photomultiplier tube).

-

-

Quartz cuvettes (1 cm path length).

-

UV-Vis spectrophotometer for determining concentration.

Sample Preparation Protocol

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of N-Heptyl-1-naphthamide (e.g., 1 mM) in a suitable organic solvent in which it is readily soluble (e.g., dichloromethane or acetonitrile).

-

-

Working Solution Preparation:

-

Prepare a series of working solutions by diluting the stock solution in the solvent(s) of choice. The final concentration should be optimized to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

For studies in mixed solvent systems (e.g., water/organic solvent mixtures), prepare the dilutions carefully to ensure accurate final concentrations of both the fluorophore and the solvents.

-

Measurement Protocol

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths (e.g., 5 nm). The optimal slit widths should be determined to balance signal intensity and spectral resolution.

-

-

Determination of Excitation and Emission Maxima:

-

Place a cuvette with a dilute solution of N-Heptyl-1-naphthamide in the sample holder.

-

To find the emission maximum (λem), set the excitation monochromator to an estimated wavelength (e.g., 350 nm) and scan a range of emission wavelengths (e.g., 380 - 600 nm).

-

To find the excitation maximum (λex), set the emission monochromator to the determined λem and scan a range of excitation wavelengths (e.g., 300 - 450 nm).

-

-

Acquisition of Fluorescence Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator over the desired range to obtain the full emission spectrum.

-

Record a blank spectrum using the same solvent and subtract it from the sample spectrum to correct for background signal.

-

-

Quantum Yield and Lifetime Measurements (Advanced):

-

Fluorescence quantum yield should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Fluorescence lifetime measurements require specialized time-resolved fluorescence instrumentation (e.g., Time-Correlated Single Photon Counting - TCSPC).

-

Visualizations

Caption: A flowchart illustrating the key steps in the experimental workflow for fluorescence spectroscopy of N-Heptyl-1-naphthamide.

Caption: A diagram illustrating how increasing solvent polarity can lower the energy of the excited state, resulting in a red-shifted fluorescence emission.

References

N-Heptyl-1-naphthamide: No Available Data for In Vitro and In Vivo Studies

Despite a comprehensive search of scientific literature and databases, no publicly available information was found regarding in vitro or in vivo studies of N-Heptyl-1-naphthamide.